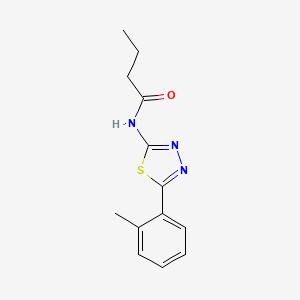

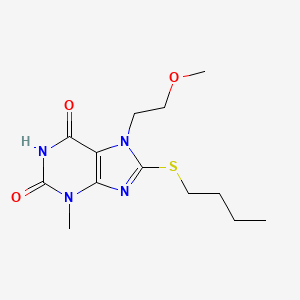

![molecular formula C18H17N5O B2423168 7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 902016-81-3](/img/structure/B2423168.png)

7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyrazolo[1,5-a]pyrimidine ring, and a methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole and pyrazolo[1,5-a]pyrimidine rings would likely contribute to the rigidity of the molecule, while the methoxyphenyl group could introduce some flexibility .Aplicaciones Científicas De Investigación

Cytoprotective Antiulcer Activity

Research has shown that derivatives of pyrazolopyrimidine, including those related to the specified compound, have significant cytoprotective antiulcer activity. These compounds have demonstrated potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, along with low acute toxicity (Ikeda et al., 1996).

Antibacterial Properties

Pyrazolopyrimidine derivatives have also been synthesized and evaluated for their antibacterial activity. Some newly synthesized compounds in this class have shown significant antibacterial effects (Rahmouni et al., 2014).

Breast Cancer Chemotherapy

A novel series of imidazo[1,2-a]pyridines, which are structurally similar to the compound , have been identified as having promising activity against breast cancer cells. These compounds inhibited cell proliferation, caused DNA cleavage, and induced apoptosis in breast cancer cells (Almeida et al., 2018).

Fluorometric Determination in Biological Materials

Methods have been developed for the fluorometric determination of imidazo[1,2-a]pyrimidine derivatives in serum, urine, and feces. This is significant for studying the absorption, metabolism, and excretion of these compounds (Kaiser & Forist, 1975).

Synthesis and Antimicrobial Studies

Various pyrimidine pyrazole heterocycles have been synthesized, including those structurally related to the specified compound. These have been studied for their antimicrobial activities against a range of bacterial and fungal species (Kumar et al., 2014).

Characterization and Reactivity Study

Newly synthesized imidazole derivatives have been studied for their spectroscopic and reactive properties, which can inform the potential applications of similar compounds in various scientific fields (Hossain et al., 2018).

Propiedades

IUPAC Name |

7-imidazol-1-yl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c1-12-10-16(22-9-8-19-11-22)23-18(20-12)17(13(2)21-23)14-6-4-5-7-15(14)24-3/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECHGBSKJXTKIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3C=CN=C3)C)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol](/img/structure/B2423085.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2423088.png)

![1-(Benzenesulfonyl)-2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2423089.png)

![3-[2-[2-[2-[(3-Hydroxyphenyl)methylideneamino]ethoxy]ethoxy]ethyliminomethyl]phenol](/img/structure/B2423090.png)

![2-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2423099.png)

![2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2423101.png)

![N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2423106.png)